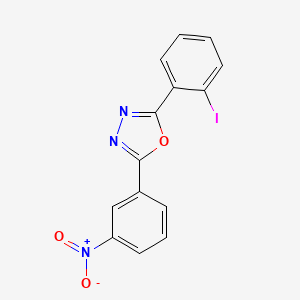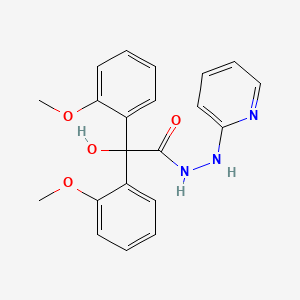![molecular formula C21H14F2N2O3S B3737240 2-(4-biphenylyl)-5-{4-[(difluoromethyl)sulfonyl]phenyl}-1,3,4-oxadiazole](/img/structure/B3737240.png)
2-(4-biphenylyl)-5-{4-[(difluoromethyl)sulfonyl]phenyl}-1,3,4-oxadiazole
Descripción general
Descripción
2-(4-biphenylyl)-5-{4-[(difluoromethyl)sulfonyl]phenyl}-1,3,4-oxadiazole, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound has been shown to have significant effects on various biochemical and physiological processes, making it a promising candidate for the development of new drugs and treatments.
Mecanismo De Acción
DFMO works by inhibiting the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of various diseases, including cancer. By inhibiting ODC activity, DFMO reduces the levels of polyamines in cells, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have significant effects on various biochemical and physiological processes. In addition to its effects on ODC activity and polyamine biosynthesis, DFMO has been shown to inhibit the activity of other enzymes involved in cell growth and proliferation. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMO has several advantages as a research tool. It is a well-studied compound with a known mechanism of action, making it a reliable tool for studying various biochemical and physiological processes. It is also relatively easy to synthesize and has a low toxicity profile, making it safe to use in laboratory experiments.
However, there are also limitations to the use of DFMO in laboratory experiments. Its effects on various biochemical and physiological processes can be complex, making it difficult to interpret experimental results. In addition, its effects can be influenced by various factors, including the concentration and duration of treatment, making it important to carefully control experimental conditions.
Direcciones Futuras
There are several potential future directions for research on DFMO. One area of research is the development of new drugs and treatments based on DFMO. DFMO has shown promise as a potential treatment for various types of cancers, and further research is needed to explore its potential in this area.
Another area of research is the development of new methods for delivering DFMO to cells and tissues. DFMO has a relatively short half-life, making it important to develop new methods for delivering the compound to cells and tissues in a sustained and controlled manner.
Finally, there is a need for further research to explore the complex effects of DFMO on various biochemical and physiological processes. This research could help to identify new targets for drug development and improve our understanding of the mechanisms underlying the effects of DFMO.
Aplicaciones Científicas De Investigación
DFMO has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have significant effects on various biochemical and physiological processes, including the inhibition of ornithine decarboxylase (ODC) activity, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of various diseases, including cancer. DFMO has been shown to be effective in inhibiting the growth of cancer cells and has been studied as a potential treatment for various types of cancers, including colorectal, breast, and prostate cancer.
Propiedades
IUPAC Name |
2-[4-(difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O3S/c22-21(23)29(26,27)18-12-10-17(11-13-18)20-25-24-19(28-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBZBGGYTPEEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(anilinocarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B3737165.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3737171.png)
![methyl [5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3737176.png)
![N-benzyl-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3737177.png)
![5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3737189.png)

![3-(4-hydroxyphenyl)-N-{3-[(4-methylphenyl)thio]propyl}-1H-pyrazole-5-carboxamide](/img/structure/B3737210.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3737214.png)
![2-(4-{[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B3737220.png)
![2-[4-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-6-methylpyrimidin-2-yl]phenol](/img/structure/B3737222.png)
![N-[2-(4-fluorophenyl)-1,1-dimethylethyl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3737230.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3737248.png)

